Cas no 86-00-0 (2-Nitrobiphenyl)

2-Nitrobiphenyl is an organic compound with the molecular formula C₁₂H₉NO₂, characterized by a biphenyl core substituted with a nitro group at the 2-position. This aromatic nitro derivative is commonly utilized as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its stable aromatic structure and reactive nitro group make it suitable for further functionalization through reduction or substitution reactions. The compound exhibits moderate solubility in organic solvents and requires careful handling due to potential toxicity. Its well-defined chemical properties and versatility in synthetic applications render it a valuable reagent in industrial and research settings.
2-Nitrobiphenyl structure
2-Nitrobiphenyl structure
Product Name:2-Nitrobiphenyl
CAS No:86-00-0
MF:C12H9NO2
MW:199.205363035202
MDL:MFCD00007126
CID:34366
PubChem ID:87573568
Update Time:2025-06-14

2-Nitrobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 2-Nitro-1,1'-biphenyl
    • Nitrodiphenyl
    • 2-Nitrodiphenyl
    • 2-Nitrobiphenyl
    • 2-Nitrobiphenylneat
    • 1-nitro-2-phenylbenzene
    • Biphenyl,2-nitro- (7CI,8CI)
    • 2-Phenylnitrobenzene
    • 2'-Nitrobiphenyl
    • NSC 5532
    • ONB
    • o-Nitrobiphenyl
    • o-Nitrodiphenyl
    • DTXCID505746
    • AC-19053
    • 86-00-0
    • dibutyl 5,5,5-trichloropentyl phosphate;2-NITRO-BIPHENYL
    • CX1295
    • UNII-8R1N47E4DT
    • NCGC00091631-01
    • Biphenyl, 2-nitro-
    • NSC5532
    • SCHEMBL44392
    • 8R1N47E4DT
    • 2-NITRO-BIPHENYL
    • BCP19356
    • 2-Nitrobiphneyl
    • DTXSID9025746
    • WLN: WNR BR
    • O-NITROBIPHENYL [MI]
    • 2-Nitro-1,1'-biphenyl #
    • EINECS 201-646-8
    • FT-0672777
    • o-Nitrophenyl benzene
    • N0194
    • NSC-5532
    • 1,1'-Biphenyl, 2-nitro-
    • 2-NITRODIPHENYL-D9
    • AS-46652
    • 2-Nitrobiphenyl 10 microg/mL in Cyclohexane
    • W-104071
    • LS-1851
    • CHEMBL1391678
    • A841525
    • CP 368
    • AI3-02563
    • CAS-86-00-0
    • CCRIS 962
    • Tox21_200759
    • Q27270916
    • AKOS015833476
    • MFCD00007126
    • 38537-53-0
    • FT-0613189
    • mononitrobiphenyl
    • NCGC00258313-01
    • NCGC00091631-02
    • InChI=1/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9
    • 2-Nitro-1,1′-biphenyl (ACI)
    • Biphenyl, 2-nitro- (7CI, 8CI)
    • 2′-Nitrobiphenyl
    • NS00039111
    • oNitrodiphenyl
    • 2Nitrodiphenyl
    • oNitrobiphenyl
    • 2Phenylnitrobenzene
    • Biphenyl, 2nitro
    • 1,1'Biphenyl, 2nitro
    • 2Nitro1,1'biphenyl
    • MDL: MFCD00007126
    • Inchi: 1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
    • InChI Key: YOJKKXRJMXIKSR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C2C=CC=CC=2)=CC=CC=1)=O

Computed Properties

  • Exact Mass: 199.06300
  • Monoisotopic Mass: 199.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Yellowish to reddish liquid or crystal
  • Density: 1.44
  • Melting Point: 36-38 ºC
  • Boiling Point: 170°C/13mmHg(lit.)
  • Flash Point: 179 ºC
  • Refractive Index: 1.613-1.615
  • Water Partition Coefficient: Insoluble
  • PSA: 45.82000
  • LogP: 3.78500
  • Merck: 6591
  • Vapor Pressure: 2 mm Hg ( 140 °C)
  • Solubility: Insoluble in water, soluble in methanol \ ethanol \ acetone \ dimethylformamide \ tetrahydrofurfuryl alcohol

2-Nitrobiphenyl Security Information

2-Nitrobiphenyl Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Nitrobiphenyl Pricemore >>

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2-Nitrobiphenyl Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride ,  N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ;  1 h, 100 °C
1.2 Solvents: o-Xylene ;  1 h, 90 °C
Reference
N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides
Guo, Fei-chen; Zhou, Rong; Jiang, Zhi-jie; Wang, Wei; Fu, Hai-yan; et al, Catalysis Communications, 2015, 66, 87-90

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium bromide Catalysts: Palladium Solvents: Ethanol ,  Water ;  296 K → 328 K; 20 h, 328 K
Reference
Supported palladium nanoparticles synthesized by living plants as a catalyst for Suzuki-Miyaura reactions
Parker, Helen L.; Rylott, Elizabeth L.; Hunt, Andrew J.; Dodson, Jennifer R.; Taylor, Andrew F.; et al, PLoS One, 2014, 9(1),

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Tripotassium phosphate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 1 atm, 23 °C
Reference
Tritiation of aryl thianthrenium salts with a molecular palladium catalyst
Zhao, Da ; Petzold, Roland; Yan, Jiyao ; Muri, Dieter ; Ritter, Tobias, Nature (London, 2021, 600(7889), 444-449

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium Solvents: Ethanol ,  Water ;  1 h, rt
Reference
Synthesis of novel and room temperature-operable palladium complexes on graphene oxide: An efficient recyclable catalyst for Suzuki-Miyaura coupling reactions
Qian, Yingjie; So, Jaeil; Lee, Myeong Yeon; Hwang, Sosan; Jin, Myung-Jong; et al, Journal of Industrial and Engineering Chemistry (Amsterdam, 2019, 75, 253-261

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Picolinic acid ,  Dipotassium hexachloropalladate Solvents: Water ;  pH 10
1.2 Catalysts: Ferrous chloride ;  pH 9.5 - 10.5, rt; 15 h, 150 °C
1.3 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ,  Water ;  20 min, 80 °C
Reference
Architectured Fe3Pd2(OH)2[picolinic acid]8(H2O)4 Hybrid Nanorods: A Remarkably Reusable and Robust Heterogeneous Catalyst for Suzuki-Miyaura and Mizoroki-Heck Cross-Coupling Reactions
Asiabi, Hamid; Yamini, Yadollah ; Shamsayei, Maryam; Kazemi Miraki, Maryam; Heydari, Akbar, ACS Sustainable Chemistry & Engineering, 2018, 6(10), 12613-12620

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate (reaction product with diadamantyl phosphine (or dihexyl phosphine), palladiaum polymer with trisiodophenylamine and benzenediamine) Solvents: Isopropanol ,  Water ;  10 h, 100 °C
Reference
Palladium nanoparticles in cross-linked polyaniline as highly efficient catalysts for Suzuki-Miyaura reactions
Fan, Haipeng; Qi, Zhengliang; Sui, Dejun; Mao, Fei; Chen, Rizhi; et al, Chinese Journal of Catalysis, 2017, 38(3), 589-596

Production Method 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate Solvents: Toluene ,  Water ;  3 h, 110 °C
Reference
The Suzuki reaction catalyzed by Pd(OAc)2 in water-organic two phase system and the synthesis of 2-(4-chlorophenyl) aniline
Sun, Bin; Xiang, Peng, Huaxue Yanjiu Yu Yingyong, 2014, 26(8), 1318-1323

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine ,  1639454-34-4 Solvents: Ethanol ,  Water ;  5 h, 80 °C
Reference
The preparation and catalytic property of palladium chloride catalyst supported on organic-inorganic hybrid nanorods
Wei, Kaiju; Zhang, Bo; Ni, Jia; Geng, Junjun; Zhang, Jingwei; et al, Inorganic Chemistry Communications, 2015, 51, 103-105

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water
Reference
Carbon-carbon bond formation via palladium-catalyzed reductive coupling of aryl halides in air and water
Venkatraman, Sripathy; Huang, Taisheng; Li, Chao-Jun, Advanced Synthesis & Catalysis, 2002, 344, 399-405

Production Method 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: p-Xylene
Reference
Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides
Hassan, J.; Hathroubi, C.; Gozzi, C.; Lemaire, M., Tetrahedron, 2001, 57(37), 7845-7855

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Methanol ,  Water ;  1.5 h, 20 °C
Reference
Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction
Gonzalez, Raquel Rodriguez; Liguori, Lucia; Carrillo, Alberto Martinez; Bjorsvik, Hans-Rene, Journal of Organic Chemistry, 2005, 70(23), 9591-9594

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  85 °C
Reference
NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes
Qu, Zhonghua; Chen, Xing; Zhong, Shuai; Deng, Guo-Jun ; Huang, Huawen, Organic Letters, 2021, 23(14), 5349-5353

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 - 24 h, 85 °C
Reference
Visible-light-driven Cadogan reaction
Qu, Zhonghua; Wang, Pu; Chen, Xing; Deng, Guo-Jun; Huang, Huawen, Chinese Chemical Letters, 2021, 32(8), 2582-2586

2-Nitrobiphenyl Raw materials

2-Nitrobiphenyl Preparation Products

2-Nitrobiphenyl Suppliers

Amadis Chemical Company Limited
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(CAS:86-00-0)2-Nitrodiphenyl
Order Number:A841525
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
Price ($):337.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86-00-0)2-Nitrobiphenyl, ≥ 98.0%
Order Number:LE17489
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-Nitrobiphenyl

Recent Advances in the Study of 2-Nitrobiphenyl (CAS 86-00-0): Implications for Chemical Biology and Pharmaceutical Research

2-Nitrobiphenyl (CAS 86-00-0) is a nitroaromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. Recent studies have explored its role as an intermediate in organic synthesis, its environmental impact, and its potential as a bioactive molecule. This research brief synthesizes the latest findings on 2-Nitrobiphenyl, highlighting key advancements and their implications for the field.

One of the most notable developments in the study of 2-Nitrobiphenyl is its application in the synthesis of complex organic molecules. Researchers have demonstrated its utility as a precursor in the production of heterocyclic compounds, which are critical in drug discovery. A 2023 study published in the Journal of Organic Chemistry detailed a novel catalytic method for converting 2-Nitrobiphenyl into indole derivatives, showcasing its versatility in synthetic chemistry. This breakthrough could streamline the production of pharmaceuticals with indole-based scaffolds, such as serotonin receptor modulators.

Environmental concerns related to 2-Nitrobiphenyl have also been a focal point of recent research. As a nitroaromatic compound, it poses potential risks due to its persistence and toxicity. A 2022 study in Environmental Science & Technology investigated the biodegradation pathways of 2-Nitrobiphenyl, identifying specific microbial strains capable of breaking it down into less harmful metabolites. These findings are crucial for developing bioremediation strategies to mitigate environmental contamination from industrial effluents containing nitroaromatic compounds.

In the realm of pharmaceutical research, 2-Nitrobiphenyl has shown promise as a scaffold for designing novel bioactive molecules. A 2023 paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of 2-Nitrobiphenyl derivatives as potential inhibitors of inflammatory enzymes. The study revealed that certain derivatives exhibited significant activity against cyclooxygenase-2 (COX-2), suggesting their potential as anti-inflammatory agents. Further optimization of these compounds could lead to new therapeutic options for chronic inflammatory diseases.

Another emerging area of interest is the use of 2-Nitrobiphenyl in materials science. Recent work published in Advanced Materials explored its incorporation into organic semiconductors. The nitro group in 2-Nitrobiphenyl was found to enhance electron affinity, making it a candidate for use in organic electronic devices. This application underscores the compound's versatility beyond traditional chemical and pharmaceutical uses.

Despite these advancements, challenges remain in the safe handling and large-scale production of 2-Nitrobiphenyl. Its nitro group renders it potentially explosive under certain conditions, necessitating careful process optimization. A 2023 review in Chemical Engineering Journal discussed innovative approaches to safer synthesis and handling protocols, which could facilitate its broader industrial adoption.

In conclusion, recent research on 2-Nitrobiphenyl (CAS 86-00-0) has unveiled its multifaceted potential in chemical biology, environmental science, pharmaceuticals, and materials science. The compound's unique properties continue to inspire innovative applications, though further studies are needed to address safety and scalability concerns. These developments position 2-Nitrobiphenyl as a molecule of enduring interest in interdisciplinary research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86-00-0)2-Nitrodiphenyl
A841525
Purity:99%
Quantity:500g
Price ($):337.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-00-0)2-Nitrobiphenyl, ≥ 98.0%
LE17489
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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